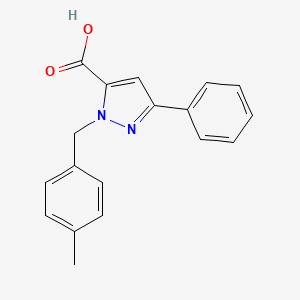![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to as DMDD) is an organoboron compound with a wide range of applications in the chemical and pharmaceutical industries. DMDD has been extensively studied for its potential use in synthesis and catalysis as well as for its potential roles in biochemistry and physiology.
Applications De Recherche Scientifique
DMDD has been extensively studied for its potential use in synthesis and catalysis, as well as for its potential roles in biochemistry and physiology. In the field of synthesis, DMDD has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura and the Heck reactions. In the field of catalysis, DMDD has been used to catalyze the hydroboration of alkenes, as well as the hydroboration of dienes. In the field of biochemistry, DMDD has been used to study the structure and function of enzymes, as well as to study the role of boron in biological systems. In the field of physiology, DMDD has been used to study the role of boron in the regulation of gene expression and cell signaling.
Mécanisme D'action
The mechanism of action of DMDD is not fully understood, but it is believed to involve the formation of a boronate ester intermediate. The boronate ester intermediate is believed to be responsible for the catalytic activity of DMDD, as it is capable of forming covalent bonds with substrates. It is also believed that the boronate ester intermediate is capable of forming hydrogen bonds with other molecules, which may further enhance the catalytic activity of DMDD.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not fully understood. However, it has been shown to be capable of modulating the activity of enzymes, as well as the expression of genes. In addition, DMDD has been shown to be capable of modulating the activity of cell signaling pathways, as well as the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMDD in laboratory experiments is its low cost and availability. Additionally, DMDD is relatively easy to synthesize and can be used in a variety of solvents. However, one of the main limitations of using DMDD in laboratory experiments is its instability in the presence of oxygen and moisture.
Orientations Futures
The potential applications of DMDD are still being explored. One of the main areas of research is the development of new catalysts based on DMDD. Additionally, researchers are exploring the potential of DMDD for use in medicinal chemistry, as well as for the development of new drugs and drug delivery systems. Finally, researchers are also exploring the potential of DMDD for use in the fields of nanotechnology and materials science.
Méthodes De Synthèse
DMDD is synthesized using a two-step process. In the first step, the boronic acid is reacted with a dioxane derivative to form a boronate ester. The second step involves the reaction of the boronate ester with a substituted phenol to form the final product, DMDD. The synthesis of DMDD can be carried out in a variety of solvents, such as dichloromethane, toluene, and ethanol.
Propriétés
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,3-Dioxan-2-YL)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














